
Licocoumarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licocoumarone is a member of the class of 1-benzofurans which consists of 1-benzofuran substituted by a hydroxy group at position 6, a methoxy group at position 4, a prenyl group at position 5 and a 2,4-dihydroxyphenyl group at position 2. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite, an antibacterial agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor and an apoptosis inducer. It is a member of 1-benzofurans, a member of resorcinols and an aromatic ether. It derives from a hydride of a 1-benzofuran.
This compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from 1-benzofuran. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Licocoumarone has been identified as a potent apoptosis-inducing agent in various cancer cell lines.
- Mechanism of Action : Studies have shown that this compound induces apoptosis in human monoblastic leukemia U937 cells by activating intrinsic apoptotic pathways. This process involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors .
- Case Study : In a study focusing on pancreatic adenocarcinoma, this compound was found to inhibit the proliferation of BxPC-3 cells by acting as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. The compound exhibited an IC50 value of 50.77 μM, demonstrating significant cytotoxic effects against cancer cells .
| Cancer Type | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Monoblastic Leukemia | U937 | Not specified | Induction of apoptosis |
| Pancreatic Adenocarcinoma | BxPC-3 | 50.77 | DYRK1A inhibition |
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, which are crucial for treating various inflammatory diseases.
- Mechanism of Action : Research indicates that this compound downregulates nitric oxide production and inhibits the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated macrophages. It achieves this by interfering with NF-κB, MAPK, and STAT3 signaling pathways, which are critical in inflammatory responses .
- Case Study : In experiments involving RAW 264.7 macrophages, this compound significantly reduced LPS-induced NO production and cytokine expression, showcasing its potential as a therapeutic agent for inflammatory conditions .
| Inflammatory Condition | Cell Type | Effect Observed | Mechanism |
|---|---|---|---|
| General Inflammation | RAW 264.7 Macrophages | Reduced NO and cytokines | Inhibition of NF-κB and MAPK pathways |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various pathogens.
- Mechanism of Action : The compound has been shown to possess selective antibacterial activity against both gram-positive and gram-negative bacteria. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential bacterial functions .
- Case Study : A study on the hydromethanolic extract of Glycyrrhiza glabra revealed that this compound contributed to the antimicrobial effects observed against multidrug-resistant strains, highlighting its potential as an alternative treatment for infections caused by resistant bacteria .
| Microbial Type | Activity | Target Pathogen |
|---|---|---|
| Gram-positive | Antibacterial | Various strains |
| Gram-negative | Antibacterial | Various strains |
Antioxidant Properties
This compound has also been noted for its antioxidant capabilities.
Eigenschaften
CAS-Nummer |
118524-14-4 |
|---|---|
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-[6-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C20H20O5/c1-11(2)4-6-14-17(23)10-19-15(20(14)24-3)9-18(25-19)13-7-5-12(21)8-16(13)22/h4-5,7-10,21-23H,6H2,1-3H3 |
InChI-Schlüssel |
CNPMAFLUEHEXRE-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |
melting_point |
183-185°C |
Physikalische Beschreibung |
Solid |
Synonyme |
licocoumarone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















